![molecular formula C19H19N7O6 B565608 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid CAS No. 1207282-75-4](/img/structure/B565608.png)
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid
Vue d'ensemble
Description
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine ring, an amino group, and a pentanedioic acid moiety. It is often studied for its potential biological activities and its role in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: This can be achieved through nucleophilic substitution reactions.
Attachment of the benzoyl group: This step often involves acylation reactions using benzoyl chloride or similar reagents.
Coupling with pentanedioic acid: The final step involves the formation of an amide bond between the benzoyl derivative and pentanedioic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity, signal transduction, and gene expression. The exact pathways and targets depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Folic acid: Shares a similar pteridine ring structure but differs in its overall molecular composition.
Methotrexate: A chemotherapeutic agent with a similar pteridine ring but different functional groups.
Leucovorin: A folate analog used to enhance the effects of certain chemotherapy drugs.
Uniqueness
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid is unique due to its specific combination of functional groups and isotopic labeling, which makes it valuable for certain research applications, particularly in tracing biochemical pathways and studying molecular interactions.
Activité Biologique
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid, commonly referred to as Methopterin or a related compound of Methotrexate, is a complex organic molecule with significant biological activity. This compound is structurally related to folates and has been studied for its potential therapeutic effects in various medical conditions, particularly in oncology and hematology.
Property | Value |
---|---|
Molecular Formula | C19H18N8O7 |
Molecular Weight | 470.4 g/mol |
CAS Number | 26360-21-4 |
IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl]benzoyl]amino]pentanedioic acid |
The primary mechanism of action for this compound involves its interaction with various enzymes and proteins that are crucial for cellular processes:
- Target Interaction : The compound primarily targets osteoclasts, inhibiting their proliferation and function. This action is vital in conditions where bone resorption needs to be controlled, such as osteoporosis.
- Molecular Binding : It exerts its effects through specific binding interactions with biomolecules involved in osteoclast activation. The inhibition of these pathways leads to reduced bone resorption and potential therapeutic benefits in bone-related diseases .
- Stability and Temporal Effects : Laboratory studies indicate that the compound maintains its stability under specific conditions, ensuring prolonged inhibitory effects on osteoclasts over time.
Antitumor Activity
Methopterin has been shown to exhibit antitumor properties by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By blocking this enzyme, the compound effectively reduces the availability of nucleotides necessary for cell division, particularly in rapidly dividing cancer cells.
Hematological Effects
Due to its folate-like structure, this compound plays a role in nucleotide synthesis and has been investigated for its effects on anemia treatment. It supports DNA synthesis and repair mechanisms essential for erythropoiesis .
Case Studies and Research Findings
- Osteoclast Inhibition Studies : Research has demonstrated that 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid significantly reduces osteoclast proliferation in vitro. This effect was attributed to its ability to disrupt signaling pathways involved in osteoclast differentiation and activation.
- Cancer Treatment Trials : Clinical trials have evaluated the efficacy of Methopterin in combination with other chemotherapeutic agents for treating various cancers. Results indicated enhanced antitumor activity when used as part of a combination therapy regimen .
- Folate Metabolism Studies : Interaction studies have focused on the compound's binding affinity with enzymes involved in folate metabolism, revealing insights into its mechanism of action and potential side effects related to folate deficiency .
Propriétés
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-BCTWCYHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747820 | |
Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207282-75-4 | |
Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.